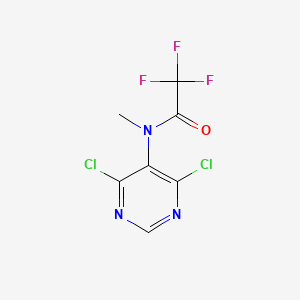
N-(4,6-dichloropyrimidin-5-yl)-2,2,2-trifluoro-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ACETAMIDE,N-(4,6-DICHLORO-5-PYRIMIDINYL)-2,2,2-TRIFLUORO-N-METHYL-: is a synthetic organic compound characterized by the presence of a pyrimidine ring substituted with chlorine atoms and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ACETAMIDE,N-(4,6-DICHLORO-5-PYRIMIDINYL)-2,2,2-TRIFLUORO-N-METHYL- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4,6-dichloro-5-pyrimidinylamine.
Acylation Reaction: The amine group is then acylated using 2,2,2-trifluoroacetyl chloride in the presence of a base such as triethylamine to form the corresponding acetamide derivative.
Methylation: The final step involves the methylation of the acetamide nitrogen using methyl iodide under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms on the pyrimidine ring.
Oxidation and Reduction: The trifluoromethyl group can participate in oxidation and reduction reactions under specific conditions.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed:
Substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of oxidized trifluoromethyl derivatives.
Reduction: Formation of reduced trifluoromethyl derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions due to its unique electronic properties.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
Biological Probes: Used as a probe to study biological systems and interactions.
Medicine:
Drug Development: Explored as a potential lead compound for the development of new pharmaceuticals.
Antimicrobial Agents: Studied for its antimicrobial properties against various pathogens.
Industry:
Agrochemicals: Used in the development of herbicides and pesticides.
Material Science: Investigated for its potential use in the development of advanced materials.
Mechanism of Action
The mechanism of action of ACETAMIDE,N-(4,6-DICHLORO-5-PYRIMIDINYL)-2,2,2-TRIFLUORO-N-METHYL- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atoms on the pyrimidine ring contribute to its reactivity and binding affinity.
Comparison with Similar Compounds
- ACETAMIDE,N-(5-AMINO-4,6-DICHLORO-2-PYRIMIDINYL)-
- N-(4,6-DICHLORO-5-PYRIMIDINYL)-2-(4-PIPERIDINYLSULFANYL)ACETAMIDE
- N-ACETYL-N-(4,6-DICHLORO-5-PYRIMIDINYL)ACETAMIDE
Comparison:
- Structural Differences: The presence of different substituents on the pyrimidine ring and variations in the acetamide group.
- Reactivity: Differences in reactivity due to the presence of different functional groups.
- Applications: Variations in applications based on their unique chemical properties.
ACETAMIDE,N-(4,6-DICHLORO-5-PYRIMIDINYL)-2,2,2-TRIFLUORO-N-METHYL- stands out due to its trifluoromethyl group, which imparts unique electronic properties and enhances its potential for various applications.
Properties
CAS No. |
781-28-2 |
|---|---|
Molecular Formula |
C7H4Cl2F3N3O |
Molecular Weight |
274.02 g/mol |
IUPAC Name |
N-(4,6-dichloropyrimidin-5-yl)-2,2,2-trifluoro-N-methylacetamide |
InChI |
InChI=1S/C7H4Cl2F3N3O/c1-15(6(16)7(10,11)12)3-4(8)13-2-14-5(3)9/h2H,1H3 |
InChI Key |
VDXWKMMSTUOJSH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=C(N=CN=C1Cl)Cl)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















